molecular formula C9H9F2N3O B1398890 6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine CAS No. 1192813-39-0

6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine

Cat. No.: B1398890
CAS No.: 1192813-39-0
M. Wt: 213.18 g/mol
InChI Key: LHRMIXPETPBOOD-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of the difluoromethoxy group and the methyl group on the indazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted indazoles.

Scientific Research Applications

6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins, potentially leading to modulation of enzyme activity or receptor binding. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1-methyl-1h-indazol-3-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    6-(Trifluoromethoxy)-1-methyl-1h-indazol-3-amine: Contains a trifluoromethoxy group, which may impart different chemical and biological properties.

    1-Methyl-1h-indazol-3-amine: Lacks the difluoromethoxy group, making it less lipophilic and potentially less biologically active.

Uniqueness

The presence of the difluoromethoxy group in 6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine makes it unique compared to its analogs. This group can significantly alter the compound’s lipophilicity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-(difluoromethoxy)-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3O/c1-14-7-4-5(15-9(10)11)2-3-6(7)8(12)13-14/h2-4,9H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRMIXPETPBOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC(F)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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